O-(3-Chlorophenyl)-L-serine
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Overview
Description
O-(3-Chlorophenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 3-chlorophenyl group attached to the oxygen atom of the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)-L-serine typically involves the protection of the hydroxyl group of L-serine, followed by the introduction of the 3-chlorophenyl group. One common method involves the use of a protecting group such as tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group. The protected serine is then reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst to form the desired product. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: O-(3-Chlorophenyl)-L-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-chlorophenylglyoxylate.
Reduction: Formation of 3-chlorophenylserinol.
Substitution: Formation of 3-aminophenyl-L-serine or 3-thiophenyl-L-serine.
Scientific Research Applications
O-(3-Chlorophenyl)-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(3-Chlorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-chlorophenyl group can enhance the binding affinity of the compound to these targets, leading to inhibition or activation of their biological functions. The serine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
O-(4-Chlorophenyl)-L-serine: Similar structure but with the chlorine atom at the para position.
O-(3-Bromophenyl)-L-serine: Similar structure but with a bromine atom instead of chlorine.
O-(3-Methylphenyl)-L-serine: Similar structure but with a methyl group instead of chlorine.
Uniqueness: O-(3-Chlorophenyl)-L-serine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity. Additionally, the position of the chlorine atom can affect the compound’s steric and electronic properties, making it a valuable tool in medicinal chemistry and drug design.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chlorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQROGIJEBVHCF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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